molecular formula C13H8BrN3O B5839977 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 5905-75-9

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5839977
CAS No.: 5905-75-9
M. Wt: 302.13 g/mol
InChI Key: FAUUYUFBCVUJJG-UHFFFAOYSA-N
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Description

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a 4-bromophenyl group

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many oxadiazole derivatives have been studied for their biological and pharmacological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, due to the biological activity of many oxadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyridine: The final step involves coupling the 4-bromophenyl-1,2,4-oxadiazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)pyridine: Similar structure but lacks the oxadiazole ring.

    4-(4-bromophenyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

    4-(4-bromophenyl)-1,3,4-oxadiazole: Similar but with a different substitution pattern on the oxadiazole ring.

Uniqueness

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or material targets.

Properties

IUPAC Name

5-(4-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUUYUFBCVUJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358090
Record name 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5905-75-9
Record name 4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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